7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-1-cyclopentylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3/c12-7-9-8-13-15-6-5-14(11(9)15)10-3-1-2-4-10/h5-6,8,10H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSIHZGPVJGEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
7-(chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s interaction with CDKs involves binding to the ATP-binding site, thereby preventing ATP from binding and inhibiting the kinase activity. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. This induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. Additionally, the compound can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the apoptotic pathway.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest. The compound also interacts with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis. Furthermore, it can inhibit the activity of certain transcription factors, thereby modulating the expression of genes involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term exposure to the compound has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s effects on cellular function, such as changes in gene expression and metabolic activity, can be observed over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse effects. These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity. The interactions with metabolic enzymes can also affect the compound’s pharmacokinetics and bioavailability. Additionally, the compound may influence metabolic flux and metabolite levels in cells, potentially altering cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria. Targeting signals or post-translational modifications may direct the compound to specific organelles. For instance, the presence of a nuclear localization signal can facilitate the transport of the compound into the nucleus, where it can interact with DNA and transcription factors. Similarly, mitochondrial targeting signals can direct the compound to mitochondria, affecting mitochondrial function and inducing apoptosis.
Biological Activity
7-(Chloromethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both imidazole and pyrazole rings, along with a chloromethyl group and a cyclopentyl substituent. Its molecular formula is with a molecular weight of 215.68 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 215.68 g/mol |
| CAS Number | 2098092-65-8 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes. For instance, studies have shown that derivatives of imidazo[1,2-b]pyrazoles can effectively target various strains of bacteria, including resistant forms.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, in vitro studies demonstrated that certain derivatives lead to significant reductions in cell viability in various cancer cell lines, indicating potential as a chemotherapeutic agent.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. These include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazo[1,2-b]pyrazoles exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : In vitro assays demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast cancer and leukemia) by inducing apoptosis .
Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity Results
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HL-60 (Leukemia) | 5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key structural and inferred physicochemical differences between the target compound and its analogues:
*Values for logD, solubility, and pKa are inferred from scaffold data in .
Key Observations:
- Chloromethyl vs. Chloro : The target compound’s chloromethyl group at position 7 likely reduces logD compared to the chloro-substituted analogue (CAS 197356-54-0), enhancing solubility .
- Cyclopentyl vs. Propargyl : The cyclopentyl group at position 1 may improve metabolic stability compared to the propargyl group (CAS 2092712-72-4), which is prone to oxidation .
Preparation Methods
Cyclocondensation Route to the Imidazo[1,2-b]pyrazole Core
The foundational step involves the synthesis of the imidazo[1,2-b]pyrazole nucleus, commonly achieved by cyclocondensation of a suitable pyrazole precursor with an aldehyde or halomethylated intermediate. According to general methods for pyrazole derivatives, hydrazine or substituted hydrazines react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form pyrazole rings via cyclocondensation.
For the imidazo[1,2-b]pyrazole system, a similar approach applies, where a pyrazole bearing appropriate substituents undergoes intramolecular cyclization with a nitrogen-containing group to form the fused imidazo ring.
Introduction of the Cyclopentyl Group at N-1
The cyclopentyl substituent is introduced typically by N-alkylation of the imidazo[1,2-b]pyrazole core. This is performed by reacting the nitrogen atom at position 1 with cyclopentyl halides or cyclopentyl-containing electrophiles under basic conditions to yield 1-cyclopentyl-substituted products.
The alkylation conditions are optimized to avoid over-alkylation or substitution at other nucleophilic sites. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
Chloromethylation at Position 7
The chloromethyl substituent at position 7 is introduced via selective chloromethylation of the imidazo[1,2-b]pyrazole ring. This is often achieved by treatment with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid (Blanc reaction) under controlled conditions.
Selective functionalization at position 7 is facilitated by the electronic and steric environment of the heterocyclic system, which directs electrophilic substitution to the chloromethylation site.
Representative Synthetic Route and Reaction Conditions
A typical preparation sequence is summarized below:
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine derivative + 1,3-dicarbonyl compound, solvent (EtOH), reflux | Formation of pyrazole intermediate | 70-85 |
| 2 | Intramolecular cyclization | Heating in acidic or basic medium to form imidazo ring | Imidazo[1,2-b]pyrazole core | 65-80 |
| 3 | N-Alkylation | Cyclopentyl bromide, K2CO3, DMF, 60°C | 1-Cyclopentyl substitution | 75-90 |
| 4 | Chloromethylation | Chloromethyl methyl ether, HCl, CH2Cl2, 0-5°C | Introduction of chloromethyl group at C-7 | 60-75 |
Analysis of Preparation Methods
Efficiency and Selectivity
- The cyclocondensation step is generally high yielding and regioselective when using pure hydrazine derivatives and well-defined 1,3-dicarbonyl compounds.
- N-alkylation with cyclopentyl halides proceeds smoothly under mild conditions with minimal side reactions.
- Chloromethylation requires careful temperature control to prevent polysubstitution or decomposition.
Challenges and Optimization
- Controlling regioselectivity during chloromethylation is critical; otherwise, mixtures of isomers may form.
- Protecting groups may be necessary if other reactive sites are present.
- Solvent choice impacts reaction rates and yields, with polar aprotic solvents often preferred for alkylation steps.
Summary of Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
